6-Bromo-N-cyclopropylpyridine-3-carboxamide
Overview
Description
6-Bromo-N-cyclopropylpyridine-3-carboxamide is a chemical compound with the molecular formula C9H9BrN2O. It is known for its unique structure, which includes a bromine atom attached to a pyridine ring and a cyclopropyl group attached to the carboxamide moiety. This compound is used extensively in scientific research due to its versatile properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-cyclopropylpyridine-3-carboxamide typically involves the bromination of N-cyclopropylpyridine-3-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-cyclopropylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
6-Bromo-N-cyclopropylpyridine-3-carboxamide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-N-cyclopropylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-cyclopropylpyridine-3-carboxamide
- 6-Fluoro-N-cyclopropylpyridine-3-carboxamide
- 6-Iodo-N-cyclopropylpyridine-3-carboxamide
Uniqueness
6-Bromo-N-cyclopropylpyridine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in research .
Properties
IUPAC Name |
6-bromo-N-cyclopropylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWPVRXYVGDEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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